molecular formula C13H9N5O B1347218 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 79388-04-8

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No. B1347218
CAS RN: 79388-04-8
M. Wt: 251.24 g/mol
InChI Key: AMMQDORRHGZHBU-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Reactions

Molecular Structure and Crystallography

  • Crystal Structures Analysis : The compound's molecular structure has been analyzed using crystallography, revealing details about intermolecular interactions and layer formations, which are crucial for understanding its chemical behavior (Naghiyev et al., 2022).

Development of Novel Compounds

  • Heterocyclic Compounds Synthesis : This chemical is used in the synthesis of various heterocyclic compounds like triazolo[1,5-a]pyridines and pyrido[1,2-b][1,2,4]triazines, which have potential applications in various fields including pharmaceuticals and materials science (Barsy, Rady, & Latif, 2008).
  • Catalytic Applications : The compound's derivatives are synthesized using ZrP2O7 nanoparticles as catalysts, demonstrating its role in facilitating chemical reactions (Javad et al., 2014).

Safety And Hazards

The compound’s Material Safety Data Sheet (MSDS) can be found online1, which would provide detailed safety and hazard information.


Future Directions

The use of catalysts like RL BF Fe-based MOF@CuO NC for the synthesis of similar compounds is a promising direction, given its environmental compatibility, low catalyst loading, fast and clean work-up, and reusability for several cycles with consistent activity2. However, more research is needed to fully understand the potential applications and implications of this compound.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMQDORRHGZHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320387
Record name 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

CAS RN

79388-04-8
Record name NSC358761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
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1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Citations

For This Compound
30
Citations
J Safaei-Ghomi, H Shahbazi-Alavi… - Iranian Journal of …, 2014 - ijc.iaush.ac.ir
ZrP2O7 nanoparticles (NPs) as an efficient catalyst have been used for the preparation of 1,6-diamino-2- oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives via one-pot …
Number of citations: 14 ijc.iaush.ac.ir
FN Naghiyev, VN Khrustalev… - Acta Crystallographica …, 2022 - scripts.iucr.org
In 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, C18H14BrN3O·0.5H2O, (I), pairs of molecules are linked by pairs of N—H⋯N …
Number of citations: 6 scripts.iucr.org
VV Dotsenko, AN Khrustaleva, KA Frolov… - Russian Journal of …, 2021 - Springer
6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles under the action of primary aliphatic amines and an excess of 37% formalin in ethanol were converted into 2,3,8,9-…
Number of citations: 8 link.springer.com
HK Keerthy, S Mohan, Basappa… - Chemistry & …, 2019 - Wiley Online Library
Phosphodiesterase 4 (PDE4) is a key enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and widely expressed in several types of cancers. The inhibition of …
Number of citations: 8 onlinelibrary.wiley.com
M Tahmasby, A Darehkordi, M Mohammadi… - Journal of Molecular …, 2021 - Elsevier
An efficient method for the synthesis of potentially biologically [2H]-pyrido [1,2-b]1,2,4-triazines derivatives is described via reaction of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,…
Number of citations: 3 www.sciencedirect.com
A Darehkordi, M Hosseini… - Journal of Heterocyclic …, 2019 - Wiley Online Library
Syntheses of fused heterobicyclic systems containing 1,2,4‐triazolopyridinone moieties were accomplished by heterocyclization of 1,6‐diamino‐2‐oxo‐4‐phenyl‐1,2‐dihydropyridine‐3,…
Number of citations: 7 onlinelibrary.wiley.com
J Safaei-Ghomi, H Shahbazi-Alavi, A Ziarati - Research on Chemical …, 2017 - Springer
A four-component reaction of hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes was achieved in the presence of nanocrystalline M II Zr 4 (PO 4 ) 6 ceramics (…
Number of citations: 14 link.springer.com
R Ranjbar‐Karimi, A Darehkordi… - Journal of …, 2018 - Wiley Online Library
Annelation reaction between pentafluoropyridine and diaminodihydro substituted pyridine derivatives gave dipyrido[1,2‐b:3′,4′‐e][1,2,4]triazine systems as major products arising …
Number of citations: 14 onlinelibrary.wiley.com
A Darehkordi, V Salehi, F Rahmani… - Chemistry of Heterocyclic …, 2018 - Springer
Pyrido[1,2-b][1,2,4]triazines have been synthesized in good to excellent yields by condensation reaction between 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles …
Number of citations: 6 link.springer.com
J Safaei-Ghomi… - Journal of Chemical …, 2014 - journals.sagepub.com
A concise and highly efficient protocol for the synthesis of N-amino-2-pyridones has been developed by a four-component coupling of hydrazine hydrate, ethyl cyanoacetate, …
Number of citations: 13 journals.sagepub.com

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